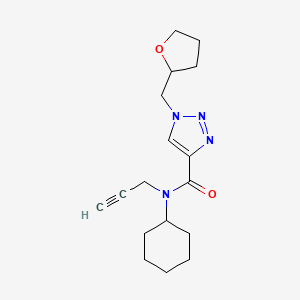
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide
Vue d'ensemble
Description
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Oxolan-2-ylmethyl Group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.
Cyclohexyl Derivatives: Compounds with a cyclohexyl group that exhibit similar chemical properties.
Oxolan-2-ylmethyl Derivatives: Compounds containing the oxolan-2-ylmethyl group with comparable reactivity.
Uniqueness
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, cyclohexyl group, and oxolan-2-ylmethyl group makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(oxolan-2-ylmethyl)-N-prop-2-ynyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-10-21(14-7-4-3-5-8-14)17(22)16-13-20(19-18-16)12-15-9-6-11-23-15/h1,13-15H,3-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUCKMTFBBLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2=CN(N=N2)CC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylanilino)-N-[(Z)-[(2Z)-2-[[2-(4-methylanilino)acetyl]hydrazinylidene]ethylidene]amino]acetamide](/img/structure/B3859805.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3859815.png)
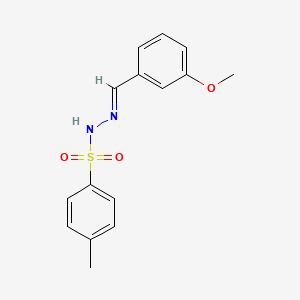
![4-[(7-Chloro-4-methylquinolin-2-yl)amino]cyclohexan-1-ol](/img/structure/B3859834.png)
![N'-[1-(3,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B3859848.png)
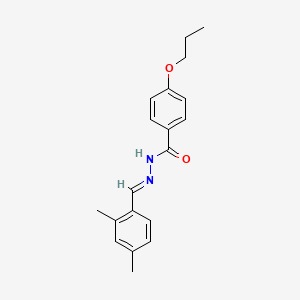
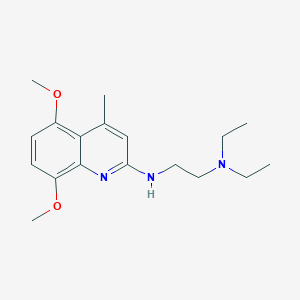
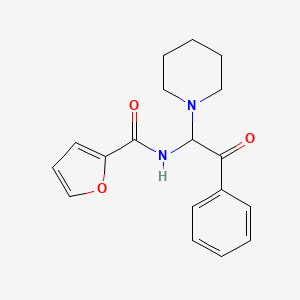
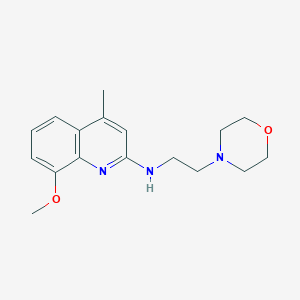
![[2,4-dibromo-6-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3859903.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B3859909.png)
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3859915.png)
![4-tert-butyl-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B3859918.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
